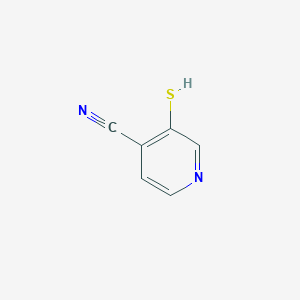

3-Mercaptoisonicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

147055-80-9 |

|---|---|

Molecular Formula |

C6H4N2S |

Molecular Weight |

136.18 g/mol |

IUPAC Name |

3-sulfanylpyridine-4-carbonitrile |

InChI |

InChI=1S/C6H4N2S/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H |

InChI Key |

XYIFVZIYBYIBMI-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1C#N)S |

Canonical SMILES |

C1=CN=CC(=C1C#N)S |

Synonyms |

4-Pyridinecarbonitrile,3-mercapto-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Mercaptoisonicotinonitrile

Advanced Synthetic Techniques

Flow Chemistry Methodologies

A potential flow synthesis could involve the reaction of a suitable isonicotinonitrile precursor with a sulfur source within a heated microreactor. The use of a packed-bed reactor containing a solid-supported reagent or catalyst could also be a viable strategy, minimizing downstream purification steps. mdpi.com The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can be crucial in managing the reactivity of the mercapto and nitrile functionalities and maximizing the yield of the desired product. thalesnano.com

The development of a continuous flow process for related heterocyclic thiol compounds has demonstrated the feasibility of such an approach. For instance, the synthesis of NHC-coinage metal thiolato complexes has been successfully achieved in continuous flow with short reaction times and high yields. d-nb.info This suggests that a similar strategy could be developed for the synthesis of 3-Mercaptoisonicotinonitrile.

Hypothetical Flow Synthesis Parameters:

| Parameter | Value | Rationale |

| Reactant A | 3-Haloisonicotinonitrile | A common precursor for nucleophilic substitution. |

| Reactant B | Sodium hydrosulfide (B80085) (NaSH) | A common and effective sulfur source. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent suitable for such reactions. |

| Reactor Type | Heated coil microreactor | Allows for precise temperature control and efficient mixing. |

| Temperature | 100-150 °C | To facilitate the nucleophilic aromatic substitution. |

| Residence Time | 5-20 minutes | Typical range for achieving high conversion in flow systems. |

| Pressure | 5-10 bar | To suppress solvent boiling and enhance reaction rates. |

This table presents a hypothetical set of parameters based on general principles of flow chemistry for analogous reactions.

Catalytic Protocols in this compound Formation

Catalytic methods provide an efficient and atom-economical route for the synthesis of functionalized heterocycles. For the formation of this compound, several catalytic strategies can be envisioned, primarily involving the introduction of the mercapto group onto a pre-existing isonicotinonitrile scaffold or the construction of the pyridine (B92270) ring with the required functionalities.

One plausible approach is the transition-metal-catalyzed C-H thiolation of isonicotinonitrile. Palladium-catalyzed reactions have been effectively used for the C-H functionalization of pyridine derivatives. rsc.org For instance, the palladium-catalyzed trifluoromethyl thiolation of 2-phenylpyridine (B120327) proceeds with high efficiency. rsc.org A similar strategy could potentially be adapted for the direct introduction of a mercapto group at the 3-position of isonicotinonitrile using an appropriate thiolating agent and a suitable palladium catalyst and ligand system.

Another potential route involves the use of copper catalysis. Copper-catalyzed methods are well-established for the formation of C-S bonds. The synthesis of substituted 2-mercaptobenzimidazoles has been achieved via a copper-catalyzed intramolecular N-arylation of S-alkylated thioureas. researchgate.net A related intermolecular approach could be developed for the synthesis of this compound from a 3-haloisonicotinonitrile and a sulfur source in the presence of a copper catalyst.

Furthermore, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been reported using a superparamagnetic recyclable Fe₃O₄@THAM-Mercaptopyrimidine nanocatalyst. orgchemres.org This highlights the potential of using heterogeneous catalysts for the synthesis of cyanopyridine derivatives, which could be adapted for the introduction of a mercapto group.

Potential Catalytic Systems for this compound Synthesis:

| Catalyst System | Substrate | Reagent | Conditions | Yield | Reference Analogy |

| Pd(OAc)₂ / Ligand | Isonicotinonitrile | N-(Arylthio)succinimide | Toluene, 120 °C | - | rsc.org |

| CuI / Ligand | 3-Bromoisonicotinonitrile | Potassium thioacetate | DMF, 110 °C | - | researchgate.net |

| Fe₃O₄@THAM-Mercaptopyrimidine | Benzaldehyde, Malononitrile, Ammonium Acetate | - | Solvent-free, 70 °C | High | orgchemres.org |

This table outlines potential catalytic systems based on analogous reactions reported in the literature. Yields are not provided as these are proposed, not experimentally verified, routes for the target compound.

Chemical Reactivity and Transformation of 3 Mercaptoisonicotinonitrile

Elucidation of Reaction Mechanisms and Pathways

The reaction mechanisms involving mercaptopyridines often center on the nucleophilicity of the sulfur atom and the potential for intramolecular cyclization, particularly when other reactive functional groups are present.

A prominent reaction pathway for related compounds is the Thorpe-Ziegler cyclization. For instance, 2-substituted-mercapto-6-amino-4-methylpyridine-3,5-dicarbonitriles undergo intramolecular cyclization to form thieno[2,3-b]pyridine (B153569) derivatives upon treatment with a base like sodium ethoxide. scirp.org This reaction proceeds through the nucleophilic attack of an in-situ generated carbanion (from a methylene (B1212753) group adjacent to the sulfur) onto one of the nitrile groups. Given that 3-mercaptoisonicotinonitrile possesses both a mercapto and a nitrile group, it could potentially undergo analogous cyclization reactions under suitable conditions, especially after S-alkylation with a reagent containing an activated methylene group.

Another relevant mechanistic pathway is the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a metal-free denitrogenative transformation of fused 1,2,3-triazoles. nih.gov This multi-step synthesis ultimately yields the thienopyridine core, highlighting a sophisticated pathway for constructing this heterocyclic system.

The nitrosation of 2-mercaptopyridine (B119420) offers insight into the reactivity of the mercapto group. It reacts rapidly with nitrous acid in a mildly acidic solution, proceeding through the thione tautomer to form an unstable S-nitroso ion in a reversible process. rsc.org This reaction is believed to occur at a diffusion-controlled limit, indicating a very fast reaction. rsc.org

Functional Group Interconversions and Selectivity Studies

The functional groups of this compound are expected to undergo a variety of interconversions, with selectivity often being a key consideration.

A fundamental property of mercaptopyridines is their existence in a tautomeric equilibrium between the thiol and thione forms. wikipedia.orgjrimt.jp For 2-mercaptopyridine, the thione tautomer is generally favored in polar solvents and in the solid state. jrimt.jp This tautomerism is crucial as it can dictate the regioselectivity of subsequent reactions. It is highly probable that this compound also exhibits this tautomeric behavior.

The sulfur atom in mercaptopyridines is a soft nucleophile and readily undergoes S-alkylation. Studies on 2-mercapto-4-methoxypyridine-3-carbonitrile show that it reacts with chloroacetamides or methyl 3-bromopropanoate (B1231587) in the presence of a base to yield the corresponding S-substituted thiopyridines. clockss.org Similarly, 6-amino-3,5-dicyano-4-methylpyridine-2(1H)-thione reacts with various α-haloketones to give S-alkylated products. scirp.org

The mercapto group is also susceptible to oxidation. 2-Mercaptopyridine, for example, can be oxidized to 2,2'-dipyridyl disulfide. wikipedia.org This suggests that this compound could be similarly oxidized to form the corresponding disulfide dimer.

The nitrile group can also participate in reactions. For example, the Thorpe-Ziegler cyclization involves the intramolecular attack on a nitrile group to form an enamine, which is a key step in the formation of the thiophene (B33073) ring in thieno[2,3-b]pyridines. scirp.org

Investigation of Electrophilic and Nucleophilic Reactions

The dual presence of nucleophilic and electrophilic centers in this compound allows for a wide range of reactions.

Nucleophilic Reactions: The sulfur atom of the mercapto group is a primary nucleophilic site. As detailed in the S-alkylation reactions, it readily attacks electrophilic carbon atoms in haloalkanes and related compounds. scirp.orgclockss.org The following table summarizes representative S-alkylation reactions of analogous mercaptopyridines.

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-Mercapto-4-methoxypyridine-3-carbonitrile | Chloroacetamides | DMF, KOH, rt | S-substituted thiopyridines | clockss.org |

| 2-Mercapto-4-methoxypyridine-3-carbonitrile | Methyl 3-bromopropanoate | DMF, KOH, rt | S-substituted thiopyridines | clockss.org |

| 6-Amino-3,5-dicyano-4-methylpyridine-2(1H)-thione | α-Haloketones | Ethanol, Sodium Acetate, reflux | S-alkylated derivatives | scirp.org |

Electrophilic Reactions: The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons and can act as a nucleophile, making the ring susceptible to electrophilic attack, although the presence of the electron-withdrawing nitrile group would deactivate the ring to some extent. In the context of organometallic chemistry, the pyridine nitrogen of (NHC)Au–mercaptopyridine complexes can coordinate to a second metal center, such as palladium, to form heterobimetallic complexes. acs.orgacs.org This demonstrates the nucleophilic character of the pyridine nitrogen.

Furthermore, these (NHC)Au–mercaptopyridine complexes can exhibit "frustrated Lewis pair" (FLP) reactivity. The reaction with the strong Lewis acid B(C₆F₅)₃ in the presence of a fluoride (B91410) source leads to the activation of an H-F bond, where the pyridine nitrogen and the boron center act as the frustrated Lewis pair. acs.org

The reaction of 2-mercaptopyridine with nitrous acid is an example of an electrophilic attack on the sulfur atom of the thione tautomer by the nitrosonium ion (NO⁺) or its carrier. rsc.org

The following table outlines the synthesis of thieno[2,3-b]pyridines from S-alkylated mercaptopyridines, which involves an initial nucleophilic attack by the sulfur followed by an intramolecular cyclization.

| Starting Material | Conditions | Product | Reference |

| 2-Substituted-mercapto-6-amino-4-methylpyridine-3,5-dicarbonitriles | Ethanolic Sodium Ethoxide, reflux | 3,6-Diamino-4-methyl-2-substituted-carboxamidothieno[2,3-b]pyridine-5-carbonitriles | scirp.org |

Studies on Radical Reaction Chemistry

There is a lack of specific studies on the radical reaction chemistry of this compound in the reviewed literature. However, thiols, in general, are known to participate in radical reactions. They can act as hydrogen-atom donors to quench radical reactions or participate in radical additions to unsaturated bonds (thiol-ene reactions). The C-S bond can also be formed through radical pathways. Given the general reactivity of thiols, it is plausible that this compound could engage in radical-mediated transformations, but this remains an area for future investigation.

Synthesis and Characterization of 3 Mercaptoisonicotinonitrile Derivatives and Analogues

Design Principles for Structural Modification and Diversification

The design of 3-mercaptoisonicotinonitrile derivatives is guided by the goal of creating compounds with tailored properties. This often involves the strategic introduction of various functional groups to modulate electronics, sterics, and intermolecular interactions. The inherent reactivity of the pyridine (B92270) ring, the mercapto group, and the nitrile function provides multiple avenues for structural diversification.

A key principle involves leveraging the electronic nature of the pyridine ring. As a π-deficient heteroaromatic system, the pyridine ring's reactivity towards electrophilic and nucleophilic substitution can be predictably altered by the introduction of substituents. uoanbar.edu.iqwikipedia.org For instance, electron-donating groups can enhance the ring's electron density, potentially facilitating electrophilic attack, while electron-withdrawing groups further decrease it, making the ring more susceptible to nucleophilic substitution. uoanbar.edu.iqyoutube.com

Another design consideration is the modification of the mercapto group. The thiol (-SH) group is a versatile handle for introducing a wide array of functionalities through reactions such as alkylation, acylation, and oxidation. mdpi.com These modifications can significantly impact the molecule's solubility, lipophilicity, and ability to coordinate with metal ions or participate in hydrogen bonding.

Furthermore, the nitrogen atom of the pyridine ring can be targeted for functionalization. Quaternization or N-oxide formation can alter the electronic properties of the entire molecule and provide sites for further reactions. wikipedia.org The combination of these strategies allows for the generation of a diverse library of compounds with a wide range of potential applications.

Synthetic Strategies for Derivatization

The synthesis of this compound derivatives employs a variety of established and modern organic reactions, targeting specific sites on the molecule for modification.

Substitutions and Transformations on the Pyridine Ring

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the cyano group. uoanbar.edu.iqwikipedia.org Such reactions, if they occur, typically require harsh conditions. wikipedia.org Nucleophilic aromatic substitution (NAS) presents a more viable strategy, particularly at positions activated by the ring nitrogen. youtube.com Halogenated derivatives of this compound can serve as precursors for introducing various nucleophiles, including amines and alkoxides. youtube.com

Modern cross-coupling reactions, such as Suzuki and Stille couplings, offer powerful tools for introducing carbon-carbon bonds and constructing more complex derivatives. mdpi.com These methods typically involve the initial conversion of a position on the pyridine ring to a halide or a boronic acid/ester, followed by a palladium-catalyzed reaction with a suitable coupling partner.

Chemical Modifications of the Mercapto Group

The mercapto group (-SH) is a highly reactive and versatile functional group for derivatization.

S-Alkylation: The thiol is readily alkylated using various alkyl halides in the presence of a base to form thioethers. This is a common strategy to introduce diverse alkyl and aryl substituents.

S-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of thioesters.

Michael Addition: The mercapto group can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-sulfur bonds.

Disulfide Formation: Mild oxidation can lead to the formation of the corresponding disulfide, which can be a key structural motif in certain applications.

These modifications are crucial for altering the polarity and steric profile of the molecule.

Functionalization at Nitrogen Atoms

The nitrogen atom of the pyridine ring can be targeted to create N-oxides or pyridinium (B92312) salts.

N-Oxide Formation: Treatment with oxidizing agents like m-CPBA or hydrogen peroxide can form the corresponding N-oxide. This modification can alter the electronic properties of the ring and direct subsequent substitution reactions to the 2- and 4-positions. wikipedia.org

Quaternization: Reaction with alkyl halides can lead to the formation of pyridinium salts, introducing a positive charge and increasing the water solubility of the molecule.

These strategies expand the chemical space accessible from the this compound scaffold.

Advanced Spectroscopic Methodologies for Structural Elucidation of Derivatives

The unambiguous characterization of newly synthesized this compound derivatives is paramount. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this purpose. researchgate.netipb.pt

Advanced Nuclear Magnetic Resonance (NMR) Techniques

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the molecular structure. However, for complex derivatives, advanced two-dimensional (2D) NMR techniques are often necessary for complete structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. ipb.pt

The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. libretexts.org Substituent effects on the pyridine ring and modifications to the mercapto group will induce predictable changes in the chemical shifts of the ring protons and carbons, providing valuable diagnostic information. researchgate.netaocs.org For instance, the introduction of an electron-withdrawing group is expected to shift the signals of nearby protons and carbons downfield (to higher ppm values).

| Compound | Modification | Key NMR Data (Illustrative) |

| This compound | Parent Compound | ¹H NMR: Signals corresponding to the three pyridine ring protons. ¹³C NMR: Signals for the four pyridine carbons and the cyano carbon. |

| S-Methyl-3-mercaptoisonicotinonitrile | S-Alkylation | ¹H NMR: Appearance of a singlet for the S-CH₃ protons. Shift in the positions of the pyridine ring proton signals compared to the parent compound. |

| This compound-N-oxide | N-Oxidation | ¹H NMR: Downfield shift of the pyridine ring protons, particularly those at the 2- and 6-positions. |

High-Resolution Mass Spectrometry Approaches

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of this compound and its derivatives. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm) or less. nih.govmdpi.com This precision allows for the determination of the elemental composition of a molecule from its measured mass. mdpi.com

In the analysis of this compound derivatives, HRMS is crucial for confirming the molecular formula of newly synthesized compounds. By comparing the experimentally measured accurate mass with the theoretically calculated mass for a proposed chemical formula, researchers can confirm the identity of a compound with a high degree of confidence. nih.govtdx.cat This is particularly vital when distinguishing between isomers or compounds with very similar nominal masses. lcms.cz

Furthermore, HRMS coupled with fragmentation techniques (MS/MS or MSⁿ) provides deep structural insights. The parent ion is fragmented, and the precise masses of the resulting fragment ions are measured, helping to piece together the molecular structure and identify the positions of various functional groups within the derivative. lcms.cznih.gov Untargeted HRMS screening methods can also be employed to analyze complex reaction mixtures, identifying known and unknown byproducts or metabolites related to the parent compound. nih.gov

Table 1: Illustrative HRMS Data for this compound

| Compound | Formula | Theoretical Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C₆H₄N₂S | 136.01224 | 136.01251 | 1.98 |

Note: Measured Mass and Mass Error values are hypothetical examples to illustrate the principle of HRMS.

Infrared and Raman Spectroscopic Analysis Techniques

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules, providing valuable information about the functional groups present in this compound and its derivatives. utdallas.eduhoriba.com These two methods are often complementary, as some vibrational modes that are strong in IR may be weak or silent in Raman, and vice versa, governed by different selection rules. uni-muenster.de

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For derivatives of this compound, key characteristic absorptions are used for structural confirmation. libretexts.org The sharp and intense absorption band corresponding to the nitrile (C≡N) group stretching vibration is particularly diagnostic, typically appearing in the 2200–2240 cm⁻¹ region. masterorganicchemistry.com The mercapto (S-H) stretch gives rise to a weaker absorption around 2550–2600 cm⁻¹. Vibrations associated with the pyridine ring, including C=C and C=N stretching, appear in the 1400–1600 cm⁻¹ region, while C-H aromatic stretching is observed just above 3000 cm⁻¹. libretexts.org

Raman Spectroscopy Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. bruker.com The energy shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. renishaw.com Raman is particularly sensitive to non-polar bonds. Therefore, the C≡N and C=C bonds of the pyridine ring in this compound derivatives often produce strong Raman signals. bruker.comrenishaw.com The S-H bond, being less polar, may show a weaker signal. Analysis of the Raman spectrum can reveal information about crystallinity, phase, and polymorphy in the solid state. renishaw.com

Changes in the position and intensity of these characteristic bands upon derivatization (e.g., substitution on the sulfur atom or the pyridine ring) provide direct evidence of the chemical modification. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Nitrile | C≡N stretch | 2200 - 2240 | Strong, Sharp | Strong |

| Mercaptan | S-H stretch | 2550 - 2600 | Weak to Medium | Weak |

| Aromatic Ring | C=C / C=N stretch | 1400 - 1600 | Medium to Strong | Medium to Strong |

X-ray Crystallographic Studies of Derivativeswikipedia.orglibretexts.org

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org For derivatives of this compound, this technique is unparalleled in its ability to provide detailed information on molecular geometry, including absolute configuration, bond lengths, bond angles, and the conformation of the molecule in the solid state. carleton.edupulstec.net

The application of X-ray crystallography has been fundamental in understanding the structure of complex organic molecules and materials. wikipedia.org By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This map is then used to build a model of the atomic arrangement. Such studies are crucial for validating the structures of newly synthesized derivatives, revealing the subtle effects of different substituents on the molecular framework, and understanding the nature of chemical bonding, including exotic types like metal-metal bonds or the covalent character of hydrogen bonds. wikipedia.org The insights gained are foundational for structure-property relationship studies and rational molecular design.

Single Crystal X-ray Diffraction Methodologieswikipedia.orgcarleton.edupulstec.net

The primary method for the detailed structural elucidation of this compound derivatives is single-crystal X-ray diffraction (SCXRD). unimi.it This technique provides an atomic-resolution view of the molecule as it exists within a crystal lattice. kit.edu

The methodology involves several key steps:

Crystal Growth : The first and often most challenging step is to grow a high-quality single crystal of the derivative. wikipedia.org The crystal must be of a suitable size (typically >0.1 mm), possess a regular and well-ordered internal structure, and be free from significant defects like twinning or cracks. wikipedia.org

Data Collection : The crystal is mounted on a goniometer, which allows for its precise orientation, and placed in an intense, monochromatic X-ray beam. carleton.edu As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a unique pattern of reflections (spots) of varying intensities. pulstec.net These reflections are recorded by a detector. kit.edu

Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell—the basic repeating unit of the crystal. The intensities are then used, often with the aid of computational direct methods, to solve the "phase problem" and generate an initial electron density map. wikipedia.org This map is interpreted to build a molecular model, which is then computationally refined against the experimental data to yield a final, highly accurate structure that includes the precise coordinates of each atom, bond lengths, and bond angles. kit.edumdpi.com

Analysis of Intermolecular and Supramolecular Interactionsresearchgate.netnih.gov

The crystal structure determined by X-ray diffraction reveals not only the geometry of individual molecules but also how they pack together in the solid state. This packing is governed by a network of intermolecular interactions, which are critical for the stability and properties of the crystal. researchgate.netrsc.org The analysis of these non-covalent forces is a key aspect of crystal engineering and understanding the supramolecular assembly of this compound derivatives. iucr.org

For derivatives of this compound, several types of interactions are anticipated to play a significant role:

Hydrogen Bonding : The mercapto group (S-H) can act as a hydrogen bond donor. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group are potential hydrogen bond acceptors. The formation of O-H···N or C-H···O hydrogen bonds are known to build specific ring motifs in related isonicotinonitrile co-crystals. nih.goviucr.org

π–π Stacking : The aromatic pyridine rings can interact through π–π stacking, where the electron-rich π systems of adjacent rings overlap. These interactions are crucial in organizing the molecules into one-dimensional chains or other extended architectures. nih.gov

Understanding the hierarchy and interplay of these interactions is essential for designing new materials with specific packing arrangements and properties. iucr.orgau.dk

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability, even though they are chemically identical. For derivatives of this compound, the potential for polymorphism is significant, as subtle changes in crystallization conditions can favor the formation of different networks of intermolecular interactions, leading to different crystal packing. The existence of polymorphs has been noted in related coordination compounds of 4-cyanopyridine (B195900) (isonicotinonitrile). researchgate.net

Crystal engineering leverages a deep understanding of intermolecular interactions to design and synthesize crystalline solids with desired structures and properties. nih.gov By systematically modifying the molecular structure of this compound—for example, by introducing different functional groups—it is possible to control the formation of specific hydrogen bonding patterns or other supramolecular synthons. iucr.org This control allows for the rational design of crystal architectures. The goal of crystal engineering in this context could be to create materials with specific thermal stability, optical properties, or a predetermined packing arrangement by programming the molecular recognition events that lead to self-assembly in the solid state. rsc.org

Computational and Theoretical Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. aps.orgarxiv.org These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons within the molecule. aps.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. wikipedia.org In DFT, the electronic energy is determined as a functional of the electron density. wikipedia.org

For 3-Mercaptoisonicotinonitrile, DFT calculations could be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of its atoms.

Calculate vibrational frequencies: These can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes. mdpi.com

Determine electronic properties: This includes calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and potential for intermolecular interactions. jchemlett.com

Different exchange-correlation functionals can be utilized within DFT, and the choice of functional and basis set can influence the accuracy of the results. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, offering insights into the molecule's flexibility and conformational landscape.

For this compound, MD simulations could be used to:

Explore conformational space: Identify the different stable conformations of the molecule and the energy barriers between them.

Study solvent effects: Simulate the molecule in the presence of a solvent to understand how the solvent influences its structure and dynamics.

Investigate intermolecular interactions: Model the interactions between multiple this compound molecules or with other molecules in its environment.

Prediction of Spectroscopic Properties via Computational Methods

Computational methods are invaluable for predicting and interpreting various spectroscopic data. mdpi.comarxiv.orgresearchgate.net For this compound, these methods can be applied to:

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.

NMR Spectra: The chemical shifts of the carbon and hydrogen atoms can be calculated and compared with experimental NMR data to aid in the structural elucidation of the molecule.

Vibrational Spectra (IR and Raman): As mentioned earlier, DFT calculations can predict the vibrational frequencies and intensities, which are directly related to the peaks observed in IR and Raman spectra. mdpi.com

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the transition states and intermediates involved, and to calculate the activation energies.

For reactions involving this compound, computational studies could:

Identify the most likely reaction pathways: By comparing the energy barriers of different possible mechanisms.

Characterize transition state structures: Providing insight into the geometry of the molecule at the point of highest energy along the reaction coordinate.

Predict reaction kinetics: The calculated activation energies can be used to estimate reaction rates.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. jchemlett.com These descriptors provide a quantitative measure of various chemical concepts.

For this compound, the following descriptors could be calculated:

HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Local reactivity descriptors (Fukui functions): These descriptors can be used to identify the specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack.

Coordination Chemistry and Ligand Design Incorporating 3 Mercaptoisonicotinonitrile

3-Mercaptoisonicotinonitrile as a Ligand

This compound possesses three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the nitrile group, and the sulfur atom of the thiol group. This multiplicity of donor atoms classifies it as a potentially versatile ligand capable of interacting with a wide range of metal centers. The behavior of the thiol group is particularly noteworthy, as it can exist in its protonated form (-SH) or be deprotonated to form a thiolate (-S⁻), which is a softer and more potent donor. The specific form will depend on the pH of the reaction medium and the nature of the metal ion.

Investigation of Binding Modes and Coordination Geometries

The way in which this compound binds to a metal ion, its binding mode , can vary significantly. It could act as a monodentate ligand, coordinating through only one of its donor atoms. For instance, it might bind to a metal center solely through the pyridine nitrogen, a common binding mode for pyridine-based ligands. Alternatively, coordination could occur through the nitrile nitrogen or the sulfur atom.

The geometry of the resulting complex is dictated by the coordination number of the central metal ion and the steric and electronic properties of the ligands. wikipedia.orgyoutube.com Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. libretexts.orglibretexts.org For example, a metal ion with a coordination number of four could form a tetrahedral or square planar complex, while a coordination number of six typically results in an octahedral geometry. libretexts.org The specific geometry adopted by a complex of this compound would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Chelation and Polydentate Ligand Behavior

Given its multiple donor sites, this compound has the potential to act as a polydentate ligand, binding to a single metal ion through more than one donor atom. This process is known as chelation . For example, it could coordinate to a metal center using both the pyridine nitrogen and the sulfur atom of the deprotonated thiol group, forming a stable chelate ring. This bidentate binding generally leads to more stable complexes compared to those formed with monodentate ligands, a phenomenon known as the "chelate effect". libretexts.org The ability to form such chelate rings is a key aspect of ligand design in coordination chemistry.

Synthesis of Novel Metal Complexes and Coordination Compounds

The synthesis of metal complexes with this compound would likely involve the reaction of a salt of the desired metal with the ligand in a suitable solvent. nih.govscirp.org The choice of solvent is crucial to ensure the solubility of both the metal salt and the ligand. Common methods for synthesizing coordination compounds include solution-based reactions, often with heating under reflux to promote the reaction. nih.gov Another approach is mechanochemical synthesis, which involves grinding the solid reactants together, sometimes offering a more environmentally friendly, solvent-free route. rsc.org The stoichiometry of the reactants would be carefully controlled to target specific ligand-to-metal ratios in the final product. mdpi.com

Spectroscopic Characterization of Metal Complexes

Once synthesized, the characterization of metal complexes of this compound would rely on a variety of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: This technique would be invaluable for determining the binding mode of the ligand. Changes in the vibrational frequencies of the C=N (pyridine), C≡N (nitrile), and C-S bonds upon coordination would provide direct evidence of which donor atoms are involved in bonding to the metal. The disappearance of the S-H stretching vibration would indicate deprotonation of the thiol group.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the d-orbital splitting of the metal ion and the nature of the electronic transitions. mdpi.com The appearance of new absorption bands compared to the free ligand, particularly in the visible region, would be indicative of d-d transitions or charge-transfer bands, which are characteristic of transition metal complexes. mdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, providing further insight into the binding mode and the structure of the complex in solution.

Studies on Electronic and Magnetic Properties of Metal Complexes

The electronic properties of metal complexes are of fundamental interest and can be tuned by the choice of the metal and ligands. arxiv.orgrsc.org For complexes of this compound, the electronic structure would be influenced by the interplay between the metal d-orbitals and the ligand orbitals. The presence of both π-accepting (nitrile and pyridine ring) and σ/π-donating (thiolate) functionalities could lead to interesting electronic properties, such as intramolecular charge transfer. mdpi.commdpi.com

The magnetic properties of these complexes would depend on the number of unpaired electrons on the central metal ion. uomustansiriyah.edu.iqlibretexts.org Complexes with unpaired electrons would be paramagnetic and attracted to a magnetic field, while those with no unpaired electrons would be diamagnetic and slightly repelled by it. libretexts.orgyoutube.com The magnitude of the magnetic moment, determined through magnetic susceptibility measurements, can help to determine the spin state (high-spin or low-spin) and the geometry of the complex. uomustansiriyah.edu.iqresearchgate.netjocpr.com For instance, an octahedral Fe(III) complex could be high-spin with five unpaired electrons or low-spin with one unpaired electron, depending on the ligand field strength. libretexts.org

Potential Applications in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. sigmaaldrich.comwikipedia.org These materials are of great interest for applications in gas storage, separation, and catalysis due to their high porosity and tunable structures. nih.govcam.ac.uk

Given its multiple coordination sites, this compound could potentially serve as a linker in the synthesis of novel MOFs. sigmaaldrich.comwikipedia.org Its ability to bridge multiple metal centers could lead to the formation of one-, two-, or three-dimensional porous networks. wikipedia.org The functional groups on the ligand, particularly the nitrile and thiol groups, could be used to tune the properties of the resulting MOF, for example, by providing specific binding sites for guest molecules. The rigidity and length of the ligand are key factors in determining the topology and pore size of the resulting framework. sigmaaldrich.com

Advanced Materials Science and Catalysis Applications

Utilization as Precursors for Polymeric Materials

While direct homopolymerization of 3-Mercaptoisonicotinonitrile is not widely documented, its functional groups offer several pathways for its incorporation into polymeric structures. The thiol group is particularly reactive and can participate in various polymerization reactions. For instance, thiol-ene and thiol-isocyanate "click" reactions provide efficient methods for grafting this compound onto polymer backbones or for its inclusion in cross-linked networks. These reactions are known for their high yields and tolerance to a wide range of functional groups, making them suitable for creating functional polymeric materials under mild conditions.

The nitrile group can also be chemically modified or participate in specific polymerization reactions, further expanding the possibilities for creating polymers with unique functionalities.

Role in Optoelectronic Materials Research

The photophysical properties of materials derived from this compound are an emerging area of research, driven by the potential to create novel optoelectronic devices. The combination of the aromatic pyridine (B92270) ring, the electron-withdrawing nitrile group, and the sulfur-containing thiol group can lead to interesting electronic structures and excited-state dynamics.

The fluorescence and phosphorescence characteristics of materials incorporating this compound are of significant interest. While detailed studies on polymers specifically derived from this compound are limited, research on related pyridine and nitrile-containing molecules provides some insights. For example, the fluorescence of 4-cyanophenylhydrazones has been systematically investigated, demonstrating that their emission properties can be tuned by structural modifications and the surrounding polymer matrix nih.govresearchgate.net. The cyano group, in conjunction with the aromatic system, can influence intramolecular charge transfer (ICT) processes, which are crucial for determining the fluorescence quantum yield and emission wavelength.

Polymers that are not inherently fluorescent can exhibit "aggregation-induced emission" (AIE) when functionalized with specific chromophores mdpi.com. It is plausible that the aggregation of this compound moieties within a polymer matrix could lead to enhanced emission properties. The study of pyridine-carbazole acrylonitrile (B1666552) derivatives has shown that the position of the nitrogen atom in the pyridine ring can influence the photophysical properties, with some derivatives exhibiting high fluorescence quantum yields semanticscholar.org.

Understanding the mechanisms of energy transfer and the nature of excited states is fundamental for the design of efficient optoelectronic materials. In materials containing this compound, energy transfer can occur between different parts of the molecule or between adjacent molecules in a polymer or crystal lattice.

Theoretical studies on related mercaptopyridine tautomers have utilized resonance Raman spectroscopy and density functional theory (DFT) to investigate excited-state proton transfer dynamics . Such studies are crucial for understanding the photostability and photochemical reactivity of these compounds. The interaction of mercaptopyridine derivatives with metal nanoparticles has also been shown to involve charge transfer processes, which can significantly affect their spectroscopic properties researchgate.net.

In the context of lanthanide-based materials, pyridine-containing ligands can act as "antennas" that absorb light and efficiently transfer the energy to the metal ion, leading to characteristic sharp emission lines. The dynamics of this intramolecular energy transfer process have been investigated for Eu(III) complexes with polydentate ligands based on pyridine, revealing the importance of the ligand's excited state energies and the metal-ligand distance rsc.orgchemicalbook.com. Similar principles would apply to coordination polymers or complexes of this compound. The study of excited state dynamics in various organic molecules, including coumarin (B35378) and BODIPY derivatives, provides a framework for understanding the complex interplay of factors that govern radiative and non-radiative decay pathways researchgate.netmdpi.com.

Applications in Catalysis

The catalytic potential of this compound and its derivatives stems from the presence of multiple coordination sites (pyridine nitrogen, thiol sulfur, and nitrile nitrogen) that can bind to metal centers, as well as the inherent reactivity of the thiol group.

In homogeneous catalysis, metal complexes of this compound could act as catalysts for a variety of organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing nitrile group, can be tuned to modulate the reactivity of the metal center. While specific applications of this compound in homogeneous catalysis are not yet widely reported, related systems offer valuable precedents. For instance, cobalt complexes of porphyrins with an axially coordinated 4-cyanopyridine (B195900) ligand have been shown to be effective catalysts for the degradation of methylene (B1212753) blue nih.gov. The coordination of the cyanopyridine ligand influences the electronic properties of the cobalt center, thereby affecting its catalytic activity. The development of rhodium-based homogeneous catalysts for methanol (B129727) carbonylation has also benefited from the use of phosphine (B1218219) ligands, demonstrating how ligand design can enhance reaction rates and stability .

The immobilization of this compound or its metal complexes onto solid supports can lead to the development of robust and recyclable heterogeneous catalysts. The thiol group provides a convenient anchor for covalent attachment to various support materials, such as silica, alumina, or polymers.

Recent research has demonstrated the use of a superparamagnetic recyclable nanocatalyst functionalized with mercaptopyrimidine for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives . This system highlights the potential of using pyridine-thiol derivatives in heterogeneous catalysis, offering advantages such as easy catalyst separation and reusability. Similarly, animal bone meal has been employed as a green and efficient heterogeneous catalyst for the multi-component synthesis of 3-cyanopyridine (B1664610) derivatives researchgate.net.

Metal-organic frameworks (MOFs) represent another important class of heterogeneous catalysts where this compound could serve as a versatile linker. The porous nature of MOFs allows for substrate access to the active metal sites, while the organic linker can be functionalized to tune the catalytic properties. MOFs have been successfully used as catalysts for various reactions, including the Henry reaction, where the metal nodes or functional groups on the linkers act as the active sites. The incorporation of this compound into MOF structures could lead to new catalysts with unique reactivity and selectivity.

Integration into Advanced Sensing Technologies (excluding biological detection)

Extensive research has been conducted on the integration of various chemical compounds into advanced sensing technologies for the detection of a wide array of analytes, excluding biological targets. These technologies are crucial for environmental monitoring, industrial process control, and safety applications. The functionalization of sensor surfaces with specific chemical entities can significantly enhance their sensitivity and selectivity towards target molecules and ions.

However, a thorough review of scientific literature and research databases reveals a notable absence of studies specifically detailing the integration of This compound into such non-biological advanced sensing technologies. While related compounds containing thiol and pyridine functional groups have been investigated for their potential in sensor development, no specific research findings, data, or detailed applications concerning this compound in this context are available.

Therefore, it is not possible to provide detailed research findings or data tables on the performance of this compound-based non-biological sensors, as the foundational research does not appear to have been published. The potential of this compound in advanced sensing remains an unexplored area of research.

Future Research Directions and Emerging Trends

Innovations in Sustainable Synthesis Methodologies

The development of environmentally benign and efficient synthetic routes for 3-Mercaptoisonicotinonitrile is a primary focus for future research. Current efforts are geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources. Key areas of innovation include the exploration of catalytic systems, such as biocatalysts or earth-abundant metal catalysts, to replace stoichiometric reagents. Flow chemistry is also emerging as a powerful tool, offering enhanced control over reaction parameters, improved safety, and the potential for scalable, continuous production. The principles of green chemistry, including atom economy and the use of safer solvents, will continue to guide the design of next-generation synthetic protocols for this versatile chemical building block.

Exploration of Novel Reaction Pathways and Reactivity Patterns

Future investigations will undoubtedly uncover new reaction pathways and expand the known reactivity of this compound. Researchers are expected to probe its behavior under a wider range of conditions, employing novel reagents and catalytic systems. This could lead to the discovery of unprecedented transformations and the synthesis of novel derivatives with unique properties. For instance, the strategic functionalization of the nitrile and thiol groups in a single, orchestrated sequence could provide access to complex molecular architectures that are currently difficult to obtain. The study of its coordination chemistry with a broader array of metal ions is also a promising avenue for discovering new materials and catalysts.

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry is set to play an increasingly vital role in predicting the properties and reactivity of this compound and its derivatives. The development of more sophisticated and accurate computational models, leveraging quantum mechanics and machine learning, will enable the in silico design of experiments. These models can predict spectroscopic data, reaction mechanisms, and thermodynamic and kinetic parameters, thereby guiding experimental work and accelerating the discovery process. For example, density functional theory (DFT) calculations can be employed to elucidate the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack, offering insights that can be harnessed for the rational design of new synthetic strategies.

Expansion into New Materials Science Paradigms and Functional Materials

The unique structural features of this compound, particularly its ability to act as a ligand, make it a compelling candidate for the development of advanced functional materials. Future research will likely focus on its incorporation into metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity, luminescence, or catalytic activity, with potential applications in gas storage, separation, and sensing. Furthermore, the thiol group offers a handle for anchoring the molecule onto surfaces, opening up possibilities for the creation of self-assembled monolayers (SAMs) on gold or other metallic substrates for applications in electronics and sensor technology.

Q & A

Q. What are the recommended synthetic routes for 3-mercaptoisonicotinonitrile, and how can purity be optimized?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Reaxys or Pistachio models) can predict feasible pathways, such as thiolation of isonicotinonitrile precursors via nucleophilic substitution or metal-catalyzed sulfur insertion. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Purity (>95%) is confirmed by HPLC and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H/C NMR to confirm thiol group integration (δ ~1.5–2.5 ppm for -SH) and aromatic proton environments.

- IR : Strong absorption at ~2550 cm (S-H stretch) and nitrile C≡N stretch at ~2200 cm.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] for CHNS). Cross-reference with PubChem/DSSTox databases for consistency .

Q. How should researchers design stability studies for this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and DSC to identify decomposition thresholds.

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent oxidation.

- pH-Dependent Reactivity : Test solubility and stability in buffered solutions (pH 2–12) via UV-Vis monitoring over 24–72 hours .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Methodological Answer :

- Multi-Technique Validation : Combine XRD for crystal structure confirmation with DFT calculations (e.g., Gaussian) to model electronic environments.

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -SH) in NMR.

- Literature Cross-Referencing : Align findings with NIST or PubChem datasets to identify outliers .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT/Molecular Dynamics : Calculate Fukui indices to identify nucleophilic sites (e.g., sulfur vs. nitrile groups).

- Reaction Pathway Simulation : Use software like ChemAxon or Schrödinger Suite to model intermediates and transition states.

- Benchmarking : Validate predictions against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. How can researchers address discrepancies in biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Reproducibility : Follow NIH guidelines for preclinical studies, including triplicate assays and positive/negative controls (e.g., IC values with 95% CI).

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioassays.

- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across datasets .

Q. What strategies optimize the regioselectivity of this compound in heterocyclic functionalization?

- Methodological Answer :

- Catalytic Systems : Screen Pd/Cu catalysts for cross-coupling efficiency (e.g., Suzuki-Miyaura vs. Ullmann).

- Protecting Groups : Temporarily block the thiol group with trityl or acetyl to direct reactivity to the nitrile.

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity at specific positions .

Data Analysis & Reporting

Q. How should researchers document synthetic yields and characterization data to meet journal standards?

- Methodological Answer :

- Structured Reporting : Include tables with yield (%), melting point, values, and spectral peaks (NMR/IR).

- IUPAC Compliance : Use ChemDraw for systematic naming and validate with PubChem’s IUPAC Name Checker.

- Raw Data Archiving : Deposit spectra in repositories like Figshare or institutional databases for peer review .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound?

- Methodological Answer :

- Probit Analysis : Calculate LD values with confidence intervals using software like GraphPad Prism.

- Time-Kill Assays : Model bacterial/fungal inhibition kinetics with non-linear regression (e.g., log-logistic curves).

- Meta-Analysis : Aggregate data from multiple studies using RevMan to assess heterogeneity .

Literature & Collaboration

Q. How can researchers efficiently survey literature on this compound’s applications?

- Methodological Answer :

- Database Filters : Use SciFinder with keywords "this compound AND (synthesis OR bioactivity)" and limit to peer-reviewed articles (2015–2025).

- Citation Tracking : Employ Connected Papers or Web of Science to map seminal studies.

- Collaborative Tools : Share annotated PDFs via Zotero groups or Overleaf for real-time feedback .超级实用的科研工具分享,评论区直接领取哦!!!01:12

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.